molecular formula C27H31ClN6O4 B2943695 8-(4-benzylpiperazin-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-75-9

8-(4-benzylpiperazin-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2943695
CAS RN: 941965-75-9
M. Wt: 539.03
InChI Key: UDZROSMUVBPOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H31ClN6O4 and its molecular weight is 539.03. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Potential

The compound is part of a class of chemicals that have been studied for their affinity towards serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7. Research conducted by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, including similar structures, for their potential psychotropic activities. Their findings highlighted that certain derivatives could exhibit anxiolytic and antidepressant properties through interactions with these serotonin receptors. The study suggests that the chemical diversification of purine-2,6-dione, such as modifications at the 7- or 8-positions or adjustments in the linker length between arylpiperazine and the purine core, can result in compounds with significant pharmacological interest (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further studies on the derivatives of purine-2,6-dione have also revealed analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives showed that these compounds possess significant analgesic activity. The research found that specific derivatives were more active than acetylsalicylic acid in standard pain models, suggesting potential for the development of new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Chemical Reactivity and Molecular Docking Studies

On the computational and theoretical side, Ranjith et al. (2022) conducted studies on a closely related compound, focusing on its molecular structure, chemical reactivity, and molecular docking capabilities. Their work aimed to understand the stability and interaction of the molecule with biological targets, proposing its use in treating cardiovascular and cerebrovascular diseases. This research demonstrates the compound's relevance in drug design and the potential for therapeutic applications (Ranjith et al., 2022).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN6O4/c1-30-24-23(25(36)31(2)27(30)37)34(17-21(35)18-38-22-10-8-20(28)9-11-22)26(29-24)33-14-12-32(13-15-33)16-19-6-4-3-5-7-19/h3-11,21,35H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZROSMUVBPOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC(COC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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